2,3-Difluoro-2-(nonafluorobutyl)oxirane
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Overview
Description
2,3-Difluoro-2-(nonafluorobutyl)oxirane is a fluorinated epoxide compound with the molecular formula C6HF11O and a molecular weight of 298.054 g/mol . This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2-(nonafluorobutyl)oxirane typically involves the reaction of a fluorinated alkene with a peracid. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous nature of fluorinated chemicals. The production process is designed to maximize efficiency and safety while maintaining high product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-2-(nonafluorobutyl)oxirane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized fluorinated compounds.
Reduction: Reduction reactions can yield less oxidized products with different functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may produce highly fluorinated carboxylic acids, while substitution reactions can yield a variety of fluorinated derivatives .
Scientific Research Applications
2,3-Difluoro-2-(nonafluorobutyl)oxirane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialized materials and coatings that require high chemical stability and resistance
Mechanism of Action
The mechanism of action of 2,3-Difluoro-2-(nonafluorobutyl)oxirane involves its interaction with molecular targets through its reactive epoxide group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modification of proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-2-(trifluoromethyl)oxirane
- 2,3-Difluoro-2-(pentafluoroethyl)oxirane
- 2,3-Difluoro-2-(heptafluoropropyl)oxirane
Uniqueness
2,3-Difluoro-2-(nonafluorobutyl)oxirane is unique due to its longer fluorinated alkyl chain, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2,3-difluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O/c7-1-2(8,18-1)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZPUCUQYDJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023169 |
Source
|
Record name | 2,3-Difluoro-2-(nonafluorobutyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350637-06-7 |
Source
|
Record name | 2,3-Difluoro-2-(nonafluorobutyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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